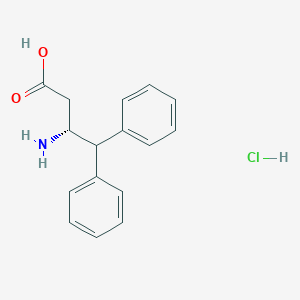

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride

Description

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride (CAS: 332062-03-0) is a chiral amine derivative with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.78 g/mol . It is structurally characterized by a butyric acid backbone substituted with two phenyl groups at the C4 position and an amino group at the C3 position in the (R)-configuration. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Key synonyms include H-D-β-HoPhe(4-phenyl)-OH·HCl and (R)-3-Amino-4,4-Diphenyl-Butyric Acid Hydrochloride . Commercial suppliers report a purity of ≥95–99% for research applications, with certifications such as REACH and ISO .

Properties

IUPAC Name |

(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLDRTLSHQUFBA-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride typically involves the reaction of butyric acid with appropriate reagents to introduce the amino and diphenyl groups. One common method includes the use of protecting groups to prevent unwanted side reactions during the synthesis process .

Industrial Production Methods

Industrial production of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4,4-diphenylbutyric acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

®-3-Amino-4,4-diphenylbutyric acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a chiral ligand or reagent in asymmetric synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of chiral drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a. (R)-4-Amino-3-phenylbutyric acid hydrochloride (CAS: 3060-41-1)

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Differences: Contains a single phenyl group at C3 (vs. diphenyl at C4 in the target compound). Amino group at C4 (vs. C3 in the target compound).

- Applications : Used in peptide synthesis and as a chiral building block. Its reduced lipophilicity (due to fewer phenyl groups) may enhance aqueous solubility compared to the diphenyl analogue .

4-Amino-3-hydroxybenzoic acid

Pharmacologically Relevant Analogues

Anagrelide Related Compound B

- Molecular Formula : C₁₀H₉Cl₂N₃O₂·HCl

- Molecular Weight : 310.56 g/mol

- Key Differences :

- Contains a quinazoline core (vs. butyric acid backbone).

- Dichloro and acetic acid substituents.

- Applications : USP reference standard for quality control in drug manufacturing .

(R)-3-Amino-1-carbobenzoxypyrrolidine Hydrochloride

Comparative Data Table

Key Research Findings

- Lipophilicity and Bioavailability: The diphenyl groups in this compound confer higher lipophilicity (logP ≈ 3.5) compared to analogues like (R)-4-Amino-3-phenylbutyric acid hydrochloride (logP ≈ 1.8), impacting membrane permeability and metabolic stability .

- Synthetic Utility : The target compound’s rigid diphenyl structure makes it a preferred scaffold for designing conformationally constrained peptides, whereas pyrrolidine-based analogues are favored for cyclic drug candidates .

- Regulatory Status: The compound is listed in pharmacopeial standards (e.g., USP) for quality assurance, unlike less-regulated derivatives such as 4-Amino-3-fluorophenylboronic acid hydrochloride .

Biological Activity

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes two phenyl groups attached to a butyric acid backbone. This compound is typically synthesized through various methods involving the introduction of amino and diphenyl groups to butyric acid. Common synthetic routes include the use of protecting groups to prevent side reactions during the synthesis process.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. This selective binding can lead to various biological effects depending on the target involved.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anticonvulsant Activity : The R-enantiomer has been identified as having higher AMPA antagonistic effects compared to its S counterpart, suggesting potential applications in epilepsy treatment .

- Chiral Drug Development : Its chiral nature makes it a valuable building block for the development of chiral drugs, particularly in asymmetric synthesis and catalysis.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence enzyme-substrate interactions and protein synthesis. These studies are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuronal cells. Researchers observed that this compound significantly reduced oxidative stress markers in cultured neurons, indicating its potential as a neuroprotective agent . Another study highlighted its effectiveness in modulating neurotransmitter release, which could be beneficial in managing conditions like anxiety and depression.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Neuroprotective, anticonvulsant | Chiral with two phenyl groups |

| (S)-3-Amino-4,4-diphenylbutyric acid hydrochloride | Similar to R-enantiomer | Lower AMPA antagonistic effect | Chiral but less active |

| 4-Amino-4-phenylbutyric acid | Lacks one phenyl group | Limited activity compared to R-enantiomer | Non-chiral |

This table illustrates the differences between this compound and related compounds, emphasizing its unique properties and superior biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride while preserving stereochemical purity?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral auxiliary-mediated approaches. For example, enantioselective hydrogenation of a ketone precursor using Ru-BINAP catalysts achieves high enantiomeric excess (>95%). Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances stereochemical purity. Chiral HPLC (e.g., using a Chiralpak IA column) is recommended for verifying enantiomeric excess .

Q. How can researchers determine the compound’s purity and structural integrity?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess chemical purity (>98%).

- Chiral Analysis : Chiral HPLC or capillary electrophoresis to confirm enantiomeric excess.

- Spectroscopy : H/C NMR to validate the diphenyl and β-amino acid moieties. X-ray crystallography resolves absolute configuration .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~15 mg/mL in PBS pH 7.4 at 25°C). Stability studies in buffer (pH 2–9) show degradation <5% over 24 hours. For long-term storage, lyophilize and store at -20°C under inert gas to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.